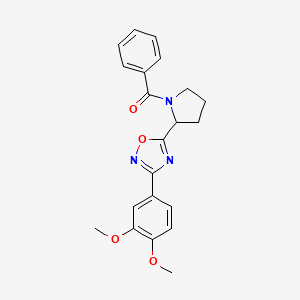

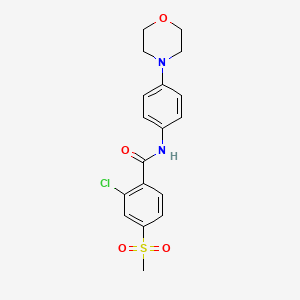

N-(3-苯基丙基)-3-(吡啶-2-氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamide derivatives, including N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates or active pharmaceutical ingredients in drug discovery.

Synthesis Analysis

Synthesis approaches for benzamide derivatives typically involve multi-step reactions, including amination, amidation, and selective functional group transformations. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, highlights the use of selective isotype inhibitors to achieve desired modifications on the benzamide core (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide, can be analyzed using X-ray crystallography and spectroscopic methods. These techniques provide insights into the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and interactions (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including carbonylative synthesis and borylation, that modify their chemical structure for desired properties. For example, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from related benzamides showcases the versatility of these compounds in organic synthesis (Fu et al., 2019).

科学研究应用

组蛋白去乙酰化酶抑制

N-(3-苯基丙基)-3-(吡啶-2-氧基)苯甲酰胺因其作为组蛋白去乙酰化酶(HDAC)抑制剂而在癌症治疗中展现潜力。类似化合物MGCD0103等HDAC抑制剂选择性地抑制HDACs 1-3和11,导致癌细胞增殖受阻、组蛋白乙酰化诱导增加、p21蛋白表达增加、细胞周期停滞和凋亡。这对其作为抗癌药物的应用具有重要意义,MGCD0103已进入临床试验(Zhou et al., 2008)。

合成和化学分析

对N-(3-苯基丙基)-3-(吡啶-2-氧基)苯甲酰胺的研究还包括其合成和结构分析。研究重点放在改进相关化合物的合成过程上,探讨不同反应条件对产物产率的影响,如在2-羟基-N-(吡啶-4-基)苯甲酰胺的合成中所见(Dian, 2010)。此外,相关N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构和Hirshfeld表面分析提供了关于分子取向和分子间相互作用的见解,这对潜在的药物应用至关重要(Artheswari et al., 2019)。

抗菌和酶抑制

该化合物还被研究其抗菌性能。类似化合物的合成,如N-(3-羟基-2-吡啶基)苯甲酰胺对各种细菌表现出活性,表明开发新的抗菌剂的潜力(Mobinikhaledi et al., 2006)。此外,其类似物已被研究作为选择性人类酶抑制剂,如醛固酮合成酶(CYP11B2),展示了该化合物在靶向酶抑制用于治疗目的中的潜力(Zimmer et al., 2011)。

光催化降解

研究还延伸到吡啶基化合物在水中的光催化降解的环境应用。这对环境清理和化学污染物管理具有重要意义(Maillard-Dupuy et al., 1994)。

属性

IUPAC Name |

N-(3-phenylpropyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(23-15-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)25-20-13-4-5-14-22-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHSTCFZYJCINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)